Cas no 2408968-72-7 (tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate)
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7548716
- 2408968-72-7
- tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate
-
- Inchi: 1S/C11H21NO3/c1-8(11(14)6-5-7-11)12-9(13)15-10(2,3)4/h8,14H,5-7H2,1-4H3,(H,12,13)
- InChI Key: OWJXOWFTLHDLIW-UHFFFAOYSA-N
- SMILES: OC1(C(C)NC(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548716-0.05g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 0.05g |
$768.0 | 2025-02-24 | |
| Enamine | EN300-7548716-0.1g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 0.1g |
$804.0 | 2025-02-24 | |
| Enamine | EN300-7548716-0.25g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 0.25g |
$840.0 | 2025-02-24 | |
| Enamine | EN300-7548716-0.5g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 0.5g |
$877.0 | 2025-02-24 | |
| Enamine | EN300-7548716-1.0g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
| Enamine | EN300-7548716-2.5g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
| Enamine | EN300-7548716-5.0g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
| Enamine | EN300-7548716-10.0g |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate |
2408968-72-7 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 |
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate
Comprehensive Overview of tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate (CAS No. 2408968-72-7)
tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate (CAS No. 2408968-72-7) is a specialized carbamate derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique cyclobutyl and hydroxyethyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features, including the tert-butyl protecting group, make it a versatile building block for drug discovery and development.
In recent years, the demand for tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate has surged due to its potential applications in protease inhibitors and kinase modulators. Researchers are particularly interested in its role in designing small-molecule therapeutics for conditions such as inflammation and metabolic disorders. The compound's CAS No. 2408968-72-7 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.
One of the key advantages of tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate is its stability under various reaction conditions, making it suitable for multi-step synthetic routes. The hydroxycyclobutyl moiety introduces conformational rigidity, which can enhance binding affinity in target proteins. This property aligns with the current trend in drug design, where ring-constrained scaffolds are prioritized to improve pharmacokinetics.
The synthesis of tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate typically involves Boc protection of the amine group, followed by cyclobutylation and hydroxylation steps. These processes are optimized for high yield and purity, addressing the pharmaceutical industry's need for high-quality intermediates. Analytical techniques such as NMR and HPLC are employed to validate the compound's structure and purity.
From an SEO perspective, common queries related to this compound include "tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate synthesis," "CAS 2408968-72-7 applications," and "Boc-protected cyclobutyl derivatives." These keywords highlight the compound's utility in peptide chemistry and catalysis. Additionally, its relevance to green chemistry initiatives—such as solvent-free reactions—has sparked interest among environmentally conscious researchers.
In conclusion, tert-butyl N-[1-(1-hydroxycyclobutyl)ethyl]carbamate (CAS No. 2408968-72-7) represents a pivotal compound in modern synthetic chemistry. Its structural complexity and functional diversity make it indispensable for advancing drug discovery and material science. As research continues to uncover new applications, this molecule is poised to remain a focal point in scientific literature and industrial workflows.
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